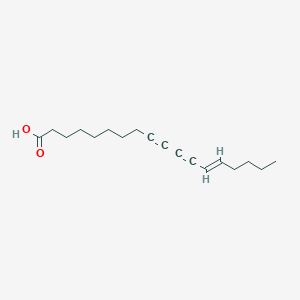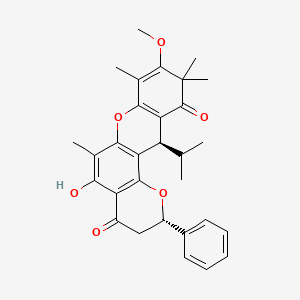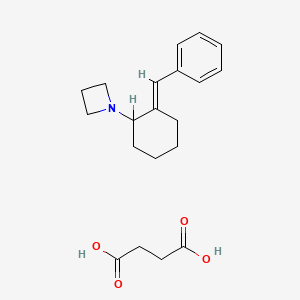
Tazadolene succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazadolene succinate is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. The compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tazadolene succinate involves the formation of the azetidine ring structure, which is a key component of the compound. The synthetic route typically includes the following steps:
Formation of the azetidine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylmethylene group: This step involves the addition of the phenylmethylene group to the azetidine ring.
Formation of the succinate salt: The final step involves the reaction of tazadolene with succinic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final synthesis and formulation: The final synthesis involves the formation of this compound, which is then formulated into the desired dosage forms.
化学反应分析
Types of Reactions
Tazadolene succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .
科学研究应用
Chemistry: The compound is used as a model compound for studying non-opioid analgesics.
Biology: Research has focused on its effects on serotonergic and adrenergic systems.
Medicine: Tazadolene succinate is being investigated for its potential use in pain management and as an antidepressant.
Industry: The compound’s unique properties make it a candidate for developing new analgesic formulations.
作用机制
Tazadolene succinate exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. The compound binds to specific receptors in these systems, leading to the modulation of pain signals and the alleviation of pain. The exact molecular targets and pathways involved include the activation of serotonin receptors and alpha 2 adrenergic receptors .
相似化合物的比较
Similar Compounds
Tazarotene: A retinoid used for treating skin conditions.
Metoprolol succinate: A beta-blocker used for treating hypertension.
Uniqueness of Tazadolene Succinate
This compound is unique due to its dual action on serotonergic and adrenergic systems, which distinguishes it from other analgesics that typically target only one system. This dual action provides a more comprehensive approach to pain management and reduces the risk of addiction associated with opioid analgesics .
属性
CAS 编号 |
87936-82-1 |
|---|---|
分子式 |
C20H27NO4 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid |
InChI |
InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+; |
InChI 键 |
IEXXCIWKNWOEKZ-GVYCEHEKSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
手性 SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
规范 SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
同义词 |
1-(2-benzylidenecyclohexyl)azetidine succinate tazadolene succinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


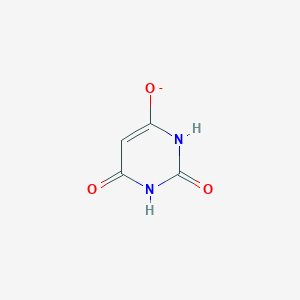
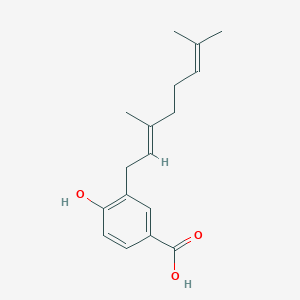
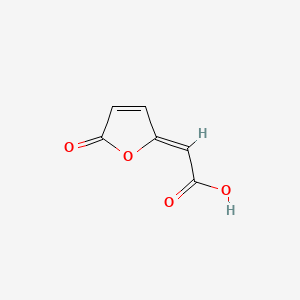
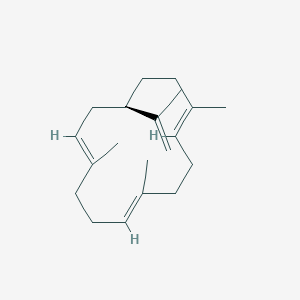

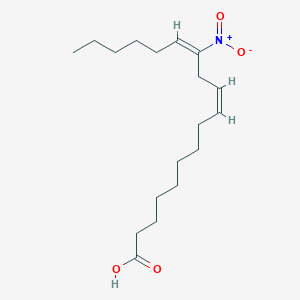
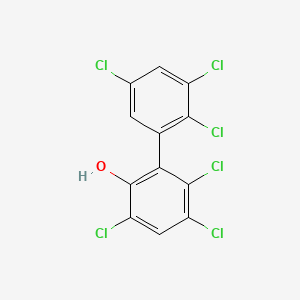
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)
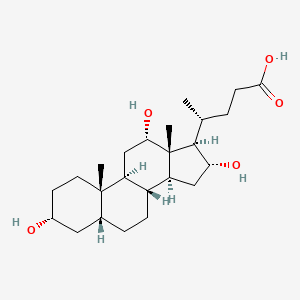
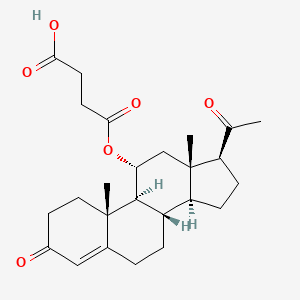
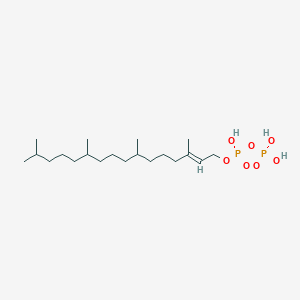
![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
